7-(3-Bromophenyl)dibenzo[c,h]acridine
Description
7-(3-Bromophenyl)dibenzo[c,h]acridine is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a dibenzoacridine core substituted with a bromine atom at the meta position of the pendant phenyl ring. The molecular formula is C₂₇H₁₆BrN, with a molar mass of 434.33 g/mol . Key properties include a predicted density of 1.444 g/cm³, boiling point of 610.9°C, and pKa of 3.86, suggesting moderate acidity . The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in materials science and pharmaceutical synthesis .
Properties
Molecular Formula |
C27H16BrN |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
13-(3-bromophenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C27H16BrN/c28-20-9-5-8-19(16-20)25-23-14-12-17-6-1-3-10-21(17)26(23)29-27-22-11-4-2-7-18(22)13-15-24(25)27/h1-16H |
InChI Key |
YAEPFSXMSDGBTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3C5=CC(=CC=C5)Br)C=CC6=CC=CC=C64 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 3-Bromo vs. 4-Bromophenyl Derivatives
The 7-(4-Bromophenyl)dibenzo[c,h]acridine isomer (CAS 1352166-93-8) shares identical molecular weight and core structure with the 3-bromo analog but differs in bromine placement. Para-substitution (4-bromo) typically results in higher symmetry, influencing crystallinity and melting points. For example, the 4-bromo derivative exhibits a predicted boiling point of 610.9°C , while meta-substitution (3-bromo) may reduce symmetry, lowering melting points and altering solubility in polar solvents . The para isomer’s electronic effects (e.g., resonance stabilization) also enhance stability in photoluminescent materials compared to meta substitution .
Substituent Effects: Bromine vs. Other Functional Groups
- Chlorophenyl Derivatives :
Compounds like 5,9-Bis-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)dibenzo[c,h]acridine (3a) have higher molecular weights (~667 g/mol) due to multiple chlorine atoms. Chlorine’s electronegativity increases polarity, improving solubility in DMSO but reducing thermal stability compared to brominated analogs . - Nitro and tert-Butyl Derivatives: The 7-(3,5-di-tert-butylphenyl)dibenzo[c,h]acridine derivative () features bulky tert-butyl groups, which sterically hinder reactions but improve solubility in non-polar solvents. In contrast, nitro groups (e.g., 3d in ) introduce strong electron-withdrawing effects, lowering pKa (~2–3) and accelerating electrophilic substitution reactions .
Data Table: Comparative Analysis
*Predicted properties based on 4-bromo analog and meta-substitution trends.
Preparation Methods
Substrate Design and Precursor Selection
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd XPhos G3 (2) | XPhos (2) | KOtBu (2) | 16 h | 96 |
| 2 | Pd XPhos G3 (1) | XPhos (2) | KOtBu (2) | 16 h | 78 |
| 3 | Pd XPhos G3 (2) | None | KOtBu (2) | 16 h | 42 |
Protection of the phenolic oxygen as an acetate is essential to prevent protonation of the zincate intermediate. Omitting this step results in no detectable product due to competitive acid-base reactions.
Intramolecular Nucleophilic Aromatic Substitution (SₙAr)
Cyclization to Form the Acridine Core
Following cross-coupling, intramolecular SₙAr cyclization constructs the dibenzo[c,h]acridine framework. Heating the biaryl intermediate in DMF with Cs₂CO₃ (5 equiv) at 120°C overnight induces deacetylation and ring closure. This step is highly sensitive to electron-withdrawing groups; nitro-substituted substrates fail to cyclize, necessitating alternative strategies for such derivatives.
Solvent and Base Effects
Polar aprotic solvents like DMF enhance nucleophilicity, while strong bases such as Cs₂CO₃ promote deprotonation of the phenolic oxygen, facilitating attack on the electron-deficient pyridine ring. Substituting Cs₂CO₃ with weaker bases (e.g., NaHCO₃) reduces cyclization efficiency, yielding <30% product.
Alternative Routes via Suzuki-Miyaura Coupling
Post-Cyclization Functionalization
For substrates incompatible with Negishi cross-coupling, Suzuki-Miyaura coupling offers a complementary approach. Aryl boronic esters can be introduced post-cyclization using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C. However, this method requires pre-functionalized dibenzoacridine bromides, which may necessitate additional synthetic steps.
Challenges with Dehydrohalogenation
Early attempts to apply Suzuki coupling to amino-substituted intermediates faced dehydrohalogenation side reactions, as observed in dibenzoazepine syntheses. N-Acetylation mitigates this issue by reducing the basicity of the amino group, enabling successful cross-coupling with 3-bromophenylboronic acid.
Scalability and Practical Considerations
Gram-Scale Synthesis
The Negishi cross-coupling/SₙAr sequence has been demonstrated on a 2.5 mmol scale, affording 7-(3-bromophenyl)dibenzo[c,h]acridine in 89% yield after recrystallization from ethanol. Key considerations include:
-
Catalyst Recovery : Palladium residues are removed via silica gel chromatography.
-
Solvent Recycling : THF and DMF are distilled and reused to minimize costs.
Analytical Validation
-
¹H NMR : Characteristic singlets for the acridine proton (δ 8.75–8.82 ppm) and aromatic protons of the 3-bromophenyl group (δ 7.45–7.62 ppm).
-
X-ray Crystallography : Confirms regioselectivity and molecular geometry, as exemplified by related dibenzofuropyridines.
Recent advances in visible-light-mediated C–H borylation could streamline the introduction of the 3-bromophenyl group. Irradiation of dibenzoacridine with [Ir(ppy)₃] (1 mol%) and B₂pin₂ in THF at 25°C selectively functionalizes the 7-position, though this remains untested for bromophenyl derivatives.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 7-(3-Bromophenyl)dibenzo[c,h]acridine?
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to introduce the bromophenyl moiety. For example, highlights the use of Pd(OAc)₂ with ligands like rac-BINAP for coupling brominated aromatic precursors with amines or heteroaryl groups. Key steps include:
- Precursor preparation : Starting with halogenated dibenzoacridine derivatives (e.g., 7-bromo-dibenzo[c,h]acridine).
- Coupling optimization : Reaction temperature (80–110°C), solvent (toluene or dioxane), and ligand selection (e.g., BINAP for steric control).
- Purification : Column chromatography or recrystallization to isolate the product .
Basic: How is the structural characterization of this compound validated in academic studies?
Structural validation relies on a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks).
- X-ray Crystallography : For unambiguous determination of the bromophenyl orientation and acridine planarity (if crystals are obtainable) .
Basic: What is the carcinogenic classification of this compound?
Dibenzoacridine derivatives, including this compound, are classified as Group 2B carcinogens (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC) due to structural similarity to polycyclic aromatic hydrocarbons (PAHs) like dibenz[a,h]acridine. This classification is based on:
- Epidemiological data : Links to lung and skin cancers in occupational exposure scenarios.
- In vitro mutagenicity : Positive Ames test results for frameshift mutations .
Advanced: What experimental strategies address contradictions in reported toxicity data for dibenzoacridine derivatives?
Discrepancies in toxicity profiles (e.g., EC50 values) often arise from differences in:
- Metabolic activation systems : Liver S9 fractions vs. cytochrome P450 isoforms.
- Cell line specificity : Variations in aryl hydrocarbon receptor (AhR) expression levels.
To resolve contradictions, researchers should: - Standardize assay conditions (e.g., use OECD guidelines for in vitro genotoxicity).
- Perform comparative studies using isotopic labeling (e.g., ¹⁴C-tagged compounds) to track metabolic pathways .
Advanced: How do substituent effects at the bromophenyl group influence the photostability of dibenzo[c,h]acridines?
The bromophenyl moiety significantly impacts photodegradation kinetics:
- Electron-withdrawing effects : Bromine reduces HOMO-LUMO gaps, increasing UV absorption (λmax ~350 nm).
- Steric hindrance : Ortho-substituted bromine slows π-π stacking, delaying photolytic cleavage.
Experimental validation involves: - Time-resolved spectroscopy : To measure excited-state lifetimes.
- Computational modeling : DFT calculations to correlate substituent position with photodegradation rates .
Advanced: What challenges arise in quantifying this compound in environmental matrices?
Key analytical challenges include:
- Low environmental concentrations : Typically in the ng/L range in water, requiring SPE (solid-phase extraction) pre-concentration.
- Matrix interference : Co-eluting PAHs in soil/sediment extracts.
Solutions involve: - HPLC-MS/MS : Using MRM (multiple reaction monitoring) modes for selectivity.
- Isotope dilution : Deuterated internal standards (e.g., d₁₀-7-(3-Bromophenyl)dibenzoacridine) to correct recovery losses .
Advanced: How does the bromophenyl substituent affect the interaction of dibenzo[c,h]acridines with DNA?
The bromophenyl group enhances intercalation and DNA adduct formation:
- Intercalation assays : Fluorescence quenching studies show stronger binding to GC-rich regions.
- Adduct characterization : ³²P-postlabeling identifies N²-guanine adducts in vitro.
Mechanistic studies suggest bromine’s electronegativity stabilizes charge-transfer complexes, increasing mutagenic potential .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
